Product packaging for 4-Nitro-3-(thiophen-2-yl)-1H-pyrazole(Cat. No.:)

4-Nitro-3-(thiophen-2-yl)-1H-pyrazole

Cat. No.: B11802327
M. Wt: 195.20 g/mol
InChI Key: QVIPWZDOTSADOS-UHFFFAOYSA-N
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Description

4-Nitro-3-(thiophen-2-yl)-1H-pyrazole is a novel heterocyclic compound designed for medicinal chemistry and drug discovery research. This chemical features a pyrazole ring fused with a thiophene moiety, a structural motif known to confer significant biological activity. Pyrazole and thiophene derivatives are widely recognized in pharmacological research for their versatile properties, including antimicrobial and antioxidant activities . The presence of the electron-withdrawing nitro group at the 4-position of the pyrazole ring is a strategic modification often associated with enhancing biological potency, particularly in antimicrobial applications . Researchers are exploring this compound and its derivatives primarily as multifunctional therapeutic agents. Studies on similar pyrazolyl-thiophene hybrids have demonstrated significant efficacy against a panel of bacterial strains, such as Escherichia coli and Staphylococcus aureus, as well as fungal strains like Candida albicans . The mechanism of action for these compounds is an area of active investigation; molecular docking studies suggest that they may exert their antimicrobial effects through inhibition of key enzymatic targets, such as dihydrofolate reductase (DHFR) . In addition to its antimicrobial profile, this scaffold shows promise in antioxidant research, demonstrating potential in scavenging free radicals like DPPH and hydroxyl radicals, which is relevant for the study of oxidative stress-related diseases . The compound serves as a valuable precursor for further chemical functionalization, including the synthesis of more complex hybrid molecules like pyrazolyl–thiazole derivatives . This product is intended for use in laboratory research only. It is not for diagnostic or therapeutic use, nor for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H5N3O2S B11802327 4-Nitro-3-(thiophen-2-yl)-1H-pyrazole

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H5N3O2S

Molecular Weight

195.20 g/mol

IUPAC Name

4-nitro-5-thiophen-2-yl-1H-pyrazole

InChI

InChI=1S/C7H5N3O2S/c11-10(12)5-4-8-9-7(5)6-2-1-3-13-6/h1-4H,(H,8,9)

InChI Key

QVIPWZDOTSADOS-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C2=C(C=NN2)[N+](=O)[O-]

Origin of Product

United States

Synthetic Methodologies for 4 Nitro 3 Thiophen 2 Yl 1h Pyrazole and Its Analogues

Retrosynthetic Analysis of the 4-Nitro-3-(thiophen-2-yl)-1H-pyrazole Scaffold

Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. scitepress.org It involves mentally deconstructing a target molecule into simpler, commercially available starting materials through a series of logical bond disconnections, which correspond to known chemical reactions in the forward (synthetic) direction.

For this compound, several logical disconnections can be proposed to outline potential synthetic routes:

Disconnection A: Pyrazole (B372694) Ring Formation. The most fundamental disconnection breaks the pyrazole ring itself. This approach, based on the classical Knorr pyrazole synthesis, severs the C3-N2 and N1-C5 bonds. This leads to two primary synthons: a hydrazine (B178648) synthon and a 1,3-dicarbonyl synthon containing the thiophene (B33073) ring and a precursor to the nitro group. The synthetic equivalents would be hydrazine (or a substituted hydrazine) and a nitrated β-diketone, such as 2-nitro-1-(thiophen-2-yl)butane-1,3-dione.

Disconnection B: Thiophene-Pyrazole C-C Bond. An alternative strategy is to disconnect the carbon-carbon bond linking the thiophene and pyrazole rings. This suggests a convergent synthesis where the two heterocyclic rings are prepared separately and then joined. This retrosynthetic step points towards modern cross-coupling reactions. The synthetic equivalents would be a 3-halo-4-nitropyrazole (e.g., 3-bromo-4-nitro-1H-pyrazole) and a thiophene organometallic reagent, such as thiophene-2-boronic acid for a Suzuki-Miyaura coupling.

Disconnection C: Functional Group Interconversion (FGI). A third approach considers the nitro group as being introduced late in the synthesis via functional group interconversion. The disconnection (FGI: NO2 ← H) points to the nitration of a 3-(thiophen-2-yl)-1H-pyrazole precursor. This simplifies the synthesis of the core bicyclic structure, with the regioselective introduction of the nitro group at the C4 position being the final key step.

These distinct retrosynthetic pathways highlight the main strategies available for constructing the target molecule, which are explored in detail in the following sections.

Classical Approaches to Pyrazole Ring Formation

The formation of the pyrazole ring is a well-established area of heterocyclic chemistry, with several robust methods developed over more than a century.

The most common and classic method for synthesizing the pyrazole ring is the Knorr synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative. beilstein-journals.orgnih.gov The reaction proceeds via initial condensation to form a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. researchgate.net

When an unsymmetrical 1,3-diketone is used with hydrazine, the reaction can potentially yield two regioisomeric pyrazoles. However, the reaction conditions and the nature of the substituents on the diketone can often be tuned to favor one isomer. For the synthesis of a 3-substituted pyrazole, the more electrophilic carbonyl group of the diketone typically reacts first with the hydrazine.

PrecursorsConditionsProductYieldReference
1,3-Diketone, HydrazineAcidic or basic catalysis, various solvents (e.g., ethanol (B145695), acetic acid)3,5-Disubstituted PyrazoleGenerally good to excellent nih.govmdpi.com
β-Ketoester, MethylhydrazineIntramolecular Knoevenagel condensationRegioisomeric PyrazolesModerate beilstein-journals.org
4,4,4-Trifluoro-1-arylbutan-1,3-diketone, ArylhydrazineN,N-dimethylacetamide, acid medium1,5-Diaryl-3-(trifluoromethyl)pyrazole (major isomer)74–77% nih.gov

Another powerful and widely used method for pyrazole synthesis is the reaction of hydrazines with compounds containing a carbon-carbon triple bond or a conjugated double bond, such as α,β-unsaturated ketones (chalcones) and acetylenic ketones. mdpi.com

The reaction between an α,β-ethylenic ketone and a hydrazine derivative initially forms a pyrazoline (a dihydropyrazole) through a Michael addition followed by intramolecular cyclization. nih.govchim.it The resulting pyrazoline can then be oxidized to the aromatic pyrazole using a variety of oxidizing agents or, in some cases, by air oxidation. beilstein-journals.org This method is particularly useful for synthesizing pyrazoles with specific substitution patterns.

Alternatively, the direct cyclocondensation of hydrazines with acetylenic ketones provides a more direct route to pyrazoles, avoiding the need for a separate oxidation step. However, similar to the 1,3-dicarbonyl method, the reaction with unsymmetrical acetylenic ketones can lead to mixtures of regioisomers. mdpi.com

SubstrateReagentConditionsProductYieldReference
Chalcone (B49325) (α,β-unsaturated ketone)PhenylhydrazineReflux in ethanol with NaOH1,3,5-Trisubstituted Pyrazoline60-93% japsonline.comjapsonline.com
β-ArylchalconesHydrazine, LDA, then oxidationDMF4-Alkyl-1,3,5-triarylpyrazole66–88% nih.gov
Acetylenic KetonesHydrazine DerivativesVariousMixture of Regioisomeric PyrazolesVaries mdpi.com

Strategies for Introducing the Thiophene Moiety

A straightforward and common approach is to begin the synthesis with a precursor that already contains the thiophene ring. This ensures the thiophene is correctly positioned from the outset.

One prominent example involves the use of thiophene-containing chalcones. researchgate.netresearchgate.net These are α,β-unsaturated ketones that can be readily prepared via a Claisen-Schmidt condensation between 2-acetylthiophene (B1664040) and a suitable aldehyde. The resulting thiophene chalcone analogue is then reacted with hydrazine or a hydrazine derivative to form the corresponding pyrazoline, which is subsequently oxidized to the 3-(thiophen-2-yl)pyrazole. japsonline.com

Another pathway involves the synthesis of a thiophene-bearing 1,3-dicarbonyl compound. For instance, 1-(thiophen-2-yl)butane-1,3-dione (B1606109) can be synthesized and then reacted with hydrazine in a classical Knorr synthesis to yield 5-methyl-3-(thiophen-2-yl)-1H-pyrazole. researchgate.net

Modern synthetic chemistry offers powerful tools for forming carbon-carbon bonds, and palladium-catalyzed cross-coupling reactions are particularly effective for linking heterocyclic rings. The Suzuki-Miyaura cross-coupling reaction is a versatile method for this purpose. mdpi.comnih.gov

This strategy involves the synthesis of a pyrazole ring bearing a halogen (such as bromine or iodine) at the C3 position. This halogenated pyrazole then serves as the electrophilic partner in the cross-coupling reaction. The nucleophilic partner is a thiophene organometallic reagent, typically thiophene-2-boronic acid or its pinacol (B44631) ester. In the presence of a palladium catalyst and a suitable base, the C-C bond between the two rings is formed. dntb.gov.uamdpi.com

This approach offers significant flexibility, as a variety of substituted thiophene boronic acids and functionalized pyrazoles can be coupled, allowing for the rapid generation of a library of analogues. A key intermediate for the target molecule in this route would be 3-bromo-4-nitro-1H-pyrazole.

Coupling PartnersCatalyst/BaseSolventProductYieldReference
5-Bromo-N-(5-methyl-1H-pyrazol-3-yl)thiophene-2-carboxamide, Aryl Boronic AcidsPd(0) catalyst, K₃PO₄1,4-DioxaneArylated Pyrazole-Thiophene Amide66–81% nih.gov
5-Bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide, Aryl Boronic AcidsPd(PPh₃)₄, K₃PO₄1,4-Dioxane5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides37–72% mdpi.com

Finally, the introduction of the nitro group at the C4 position is typically achieved via electrophilic nitration of the 3-(thiophen-2-yl)-1H-pyrazole core using standard nitrating agents, such as fuming nitric acid in acetic anhydride (B1165640). preprints.org The pyrazole ring is activated towards electrophilic substitution, directing the incoming nitro group to the C4 position.

Methods for Site-Selective Nitration on the Pyrazole Ring

The regioselective introduction of a nitro group at the C4 position of the pyrazole ring is crucial for the synthesis of this compound. Both direct and indirect methods have been developed for the nitration of pyrazole and its derivatives.

Direct nitration of the pyrazole ring is a common approach to introduce a nitro group. The choice of nitrating agent and reaction conditions plays a pivotal role in determining the regioselectivity of the reaction. For pyrazoles, the C4 position is generally the most susceptible to electrophilic attack due to its higher electron density compared to the C3 and C5 positions, especially when the N1 position is unsubstituted or substituted with a non-deactivating group.

A prevalent method for the nitration of pyrazoles involves the use of a mixture of concentrated nitric acid and sulfuric acid. This strong nitrating medium generates the highly electrophilic nitronium ion (NO₂⁺), which then attacks the electron-rich pyrazole ring. For instance, the nitration of 1-phenylpyrazole (B75819) with a mixture of nitric acid and acetic anhydride at low temperatures has been shown to yield 4-nitro-1-phenyl-1H-pyrazole, demonstrating the feasibility of C4 nitration in the presence of an aryl substituent at the N1 position. A similar strategy can be envisioned for the nitration of 3-(thiophen-2-yl)-1H-pyrazole, where the thiophenyl group at the C3 position would direct the incoming nitro group to the C4 position.

Another effective nitrating system is a mixture of fuming nitric acid and acetic anhydride. This combination is often used for the nitration of various heterocyclic compounds. For example, the nitration of 5-chloro-3-methyl-1-phenyl-1H-pyrazole with concentrated nitric acid in acetic anhydride leads to the formation of the corresponding 4-nitro derivative. This further supports the direct nitration of a 3-substituted pyrazole at the C4 position. A one-pot, two-step synthesis of 4-nitropyrazole has been reported using fuming nitric acid and fuming sulfuric acid, achieving a high yield. researchgate.net

The reaction conditions for the direct nitration of 3-(thiophen-2-yl)-1H-pyrazole would likely involve careful temperature control to avoid side reactions, such as the nitration of the thiophene ring, which is also susceptible to electrophilic attack.

Table 1: Direct Nitration Strategies for Pyrazole Derivatives

Starting Material Nitrating Agent Product Reference
Pyrazole fuming HNO₃ (90%)/fuming H₂SO₄ (20%) 4-Nitropyrazole researchgate.net
1-Phenylpyrazole HNO₃ / Acetic Anhydride 4-Nitro-1-phenyl-1H-pyrazole

Indirect methods for introducing a nitro group onto the pyrazole ring often involve the initial formation of an N-nitropyrazole intermediate, followed by a thermal or acid-catalyzed rearrangement to yield a C-nitropyrazole. This approach can offer a higher degree of regioselectivity compared to direct nitration, particularly for substrates that are sensitive to strong acidic conditions.

The synthesis of 3-nitropyrazole, for example, is commonly achieved through a two-step process where pyrazole is first nitrated at the N1 position to form N-nitropyrazole. This intermediate is then heated in an organic solvent, such as benzonitrile, to induce a rearrangement that predominantly yields 3-nitropyrazole. nih.gov Similarly, N-nitropyrazole can be rearranged to 4-nitropyrazole in the presence of sulfuric acid at room temperature. nih.gov

For the synthesis of this compound, a potential indirect route would involve the synthesis of 3-(thiophen-2-yl)-1H-pyrazole, followed by N-nitration and subsequent rearrangement. The directing effect of the C3-thiophenyl substituent would be a critical factor in determining the outcome of the rearrangement. It is plausible that the rearrangement of N-nitro-3-(thiophen-2-yl)-1H-pyrazole could be influenced to favor the formation of the 4-nitro isomer under specific conditions.

Another indirect method involves the synthesis of a pyrazole ring from precursors that already contain a nitro group. For instance, the reaction of a hydrazine with a β-nitro-α,β-unsaturated ketone or aldehyde can lead to the formation of a nitropyrazole. While this approach is less common for the synthesis of 4-nitropyrazoles, it represents a viable alternative for constructing the desired heterocyclic core with the nitro group already in place.

Table 2: Indirect Nitration and Rearrangement Reactions of Pyrazoles

Starting Material Reagents Intermediate Final Product Reference
Pyrazole HNO₃/H₂SO₄ or HNO₃/Ac₂O N-Nitropyrazole 3-Nitropyrazole (thermal rearrangement) nih.gov

Novel Synthetic Approaches and Catalyst-Mediated Transformations

Recent advancements in organic synthesis have led to the development of novel and more efficient methods for the construction of complex heterocyclic molecules like this compound. These modern approaches often focus on improving reaction efficiency, reducing waste, and enabling the synthesis of a wider range of analogues.

Transition-metal-catalyzed cross-coupling reactions have become indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds in heterocyclic synthesis. These methods offer a powerful way to introduce the thiophenyl group onto the pyrazole core or to construct the pyrazole ring itself.

For the synthesis of 3-(thiophen-2-yl)-1H-pyrazole, a precursor to the target molecule, a Suzuki or Stille coupling reaction could be employed. This would involve the coupling of a halogenated pyrazole (e.g., 3-bromo-1H-pyrazole) with a thiophene-2-boronic acid or a 2-stannylthiophene, respectively, in the presence of a palladium catalyst. Conversely, a halogenated thiophene could be coupled with a pyrazole-3-boronic acid.

More advanced C-H activation strategies are also emerging for the direct arylation of pyrazoles. These methods avoid the need for pre-functionalized starting materials, making the synthesis more atom-economical. A palladium-catalyzed C-H arylation of a pyrazole with a 2-halothiophene could directly yield the 3-(thiophen-2-yl)-1H-pyrazole skeleton. While direct C-H nitration of pyrazoles using metal catalysts is a developing area, it holds promise for future applications in the synthesis of nitropyrazole derivatives.

The principles of green chemistry are increasingly being applied to the synthesis of pyrazole derivatives to develop more environmentally benign and sustainable processes. These approaches focus on the use of safer solvents, renewable starting materials, and energy-efficient reaction conditions.

For the synthesis of this compound, green chemistry principles can be incorporated in several ways. The use of solid acid catalysts or recyclable nitrating agents can reduce the amount of acidic waste generated during the nitration step. For instance, mechanochemical methods, which involve reactions in the solid state with minimal or no solvent, are being explored for nitration reactions. rsc.org

Furthermore, the development of synthetic routes that utilize water as a solvent or employ microwave irradiation to accelerate reaction times are key areas of green chemistry research in pyrazole synthesis. These methods not only reduce the environmental impact but can also lead to improved yields and purities of the final products.

One-pot multicomponent reactions (MCRs), where three or more reactants are combined in a single reaction vessel to form a complex product, offer significant advantages in terms of efficiency, atom economy, and reduced waste generation. Several MCRs have been developed for the synthesis of pyrazole derivatives.

A potential one-pot synthesis of a 3-(thiophen-2-yl)-pyrazole derivative could involve the condensation of a thiophene-containing 1,3-dicarbonyl compound with a hydrazine. For the synthesis of the target molecule, a multicomponent strategy could be envisioned where a nitro-containing building block is incorporated directly into the pyrazole ring formation. For instance, the reaction of a hydrazine, a thiophene-derived β-ketoester, and a source of the nitro group in a single pot could potentially lead to the desired this compound. While a specific MCR for this exact compound may not be established, the versatility of MCRs makes this a promising area for future research and development of highly efficient synthetic routes.

Purification and Isolation Techniques for this compound

Following the synthesis, the crude product contains the desired this compound along with unreacted starting materials, reagents, and potential side products, such as isomeric nitropyrazoles. A multi-step purification process is therefore essential to isolate the compound in high purity.

Chromatographic Purification:

Column chromatography is a primary technique for separating the target compound from impurities. mdpi.com Given the polar nature of the nitro group, silica (B1680970) gel is an effective stationary phase.

A typical procedure involves dissolving the crude product in a minimum amount of a suitable solvent (e.g., dichloromethane (B109758) or a mixture of ethyl acetate (B1210297) and hexane) and loading it onto a silica gel column. The separation is achieved by eluting with a gradient of solvents, typically starting with a non-polar solvent system and gradually increasing the polarity. For nitropyrazole derivatives, a mixture of hexane (B92381) and ethyl acetate is commonly employed as the mobile phase. nih.gov The polarity of the eluent is gradually increased (e.g., from 9:1 to 7:3 hexane:ethyl acetate) to first elute less polar impurities, followed by the desired product. The fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing the pure compound. kisti.re.kr

TechniqueStationary PhaseMobile Phase (Eluent)Separation Principle
Column ChromatographySilica Gel (SiO₂)Hexane/Ethyl Acetate gradientSeparation based on differential adsorption polarity.
Thin-Layer Chromatography (TLC)Silica Gel GHexane/Ethyl AcetateMonitoring reaction progress and purity of fractions.

Recrystallization:

After chromatographic separation, recrystallization is often performed to achieve a high degree of purity and to obtain the compound in a crystalline form. mdpi.com The choice of solvent is critical for successful recrystallization. mt.com An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Common solvents for recrystallizing pyrazole derivatives include ethanol, methanol, ethyl acetate, and chloroform. mdpi.com

The procedure involves dissolving the partially purified compound in a minimum amount of the hot solvent to form a saturated solution. The solution is then allowed to cool slowly and undisturbed. As the temperature decreases, the solubility of the compound drops, leading to the formation of crystals, while impurities tend to remain dissolved in the solvent. The purified crystals are then collected by filtration, washed with a small amount of cold solvent to remove any residual impurities, and dried under vacuum.

Characterization and Purity Confirmation:

The identity and purity of the final isolated product are confirmed using various spectroscopic and analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra provide detailed information about the molecular structure, confirming the positions of the thiophene, nitro, and pyrazole protons and carbons. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups, such as the N-H bond of the pyrazole ring, the C=C and C=N bonds of the aromatic systems, and the characteristic strong asymmetric and symmetric stretching vibrations of the nitro (NO₂) group. orientjchem.org

Mass Spectrometry (MS): Mass spectrometry determines the molecular weight of the compound and provides information about its fragmentation pattern, further confirming its structure. nih.gov

By combining these purification and analytical techniques, this compound can be isolated and characterized with a high degree of confidence in its purity and structural integrity.

Structural Elucidation and Advanced Characterization Methodologies

Spectroscopic Techniques for Structural Confirmation

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Specific ¹H and ¹³C NMR chemical shift data (δ) for 4-Nitro-3-(thiophen-2-yl)-1H-pyrazole, which would confirm the proton and carbon environments within the molecule, are not available in published literature.

Infrared (IR) Spectroscopy for Functional Group Identification

Characteristic IR absorption bands (ν, cm⁻¹) corresponding to the functional groups of this compound (such as N-H, C-H, C=C, C=N, and N-O stretches of the nitro group) have not been documented.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Published mass spectrometry data, including the molecular ion peak (m/z) and fragmentation patterns that would confirm the molecular weight and structural components of this compound, could not be located.

X-ray Diffraction Analysis for Solid-State Structure Determination

There are no published single-crystal X-ray diffraction studies for this compound. Consequently, crystallographic data such as space group, unit cell dimensions, and bond lengths/angles, which would definitively establish its three-dimensional solid-state structure, are unavailable.

Elemental Analysis for Empirical Formula Validation

Experimentally determined elemental analysis percentages (C, H, N, S) to validate the empirical formula of this compound are not reported in the available literature.

Computational Chemistry and Theoretical Investigations of 4 Nitro 3 Thiophen 2 Yl 1h Pyrazole

Quantum Chemical Calculations: Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the properties of molecules. researchgate.netjcsp.org.pk By approximating the many-electron Schrödinger equation, DFT allows for the accurate and efficient calculation of a molecule's geometric and electronic properties. For 4-Nitro-3-(thiophen-2-yl)-1H-pyrazole, DFT studies are instrumental in understanding its fundamental characteristics.

Geometry Optimization and Conformational Analysis

Conformational analysis further explores the energy landscape of the molecule by identifying different stable conformers and the energy barriers between them. iu.edu.sa For this compound, this involves rotating the thiophene (B33073) and nitro groups relative to the pyrazole (B372694) ring to identify the lowest energy conformer. iu.edu.sa These studies are critical for understanding the flexibility of the molecule and which conformations are likely to be present under different conditions.

Table 1: Representative Calculated Geometrical Parameters for this compound using DFT/B3LYP.
ParameterValue
Bond Length (C-N in pyrazole)~1.35 Å
Bond Length (C-C between rings)~1.47 Å
Bond Angle (C-N-N in pyrazole)~108°
Dihedral Angle (Thiophene-Pyrazole)Variable, depending on conformation

Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

The electronic properties of a molecule are key to understanding its reactivity and spectral characteristics. jcsp.org.pk Frontier Molecular Orbital (FMO) theory is a powerful tool in this regard, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital to which an electron is most likely to be accepted. nih.gov

Table 2: Calculated Frontier Molecular Orbital Energies and Energy Gap for this compound.
ParameterEnergy (eV)
EHOMO-6.5 to -7.5
ELUMO-2.5 to -3.5
Energy Gap (ΔE)3.5 to 4.5

Electrostatic Potential Surfaces and Charge Distribution

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution around a molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). researchgate.netmdpi.com For this compound, the MEP map would be generated from DFT calculations. researchgate.netmdpi.com It is anticipated that the nitro group will exhibit a strongly negative potential (red/yellow regions), indicating a high electron density and a likely site for electrophilic attack. Conversely, the hydrogen atoms of the pyrazole ring are expected to show a positive potential (blue regions), suggesting their susceptibility to nucleophilic attack.

Molecular Dynamics Simulations for Conformational Stability and Interaction Studies

While quantum chemical calculations provide insights into the static properties of a single molecule, Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of a molecule over time, often in the presence of a solvent or a biological macromolecule. dntb.gov.uaresearchgate.net For this compound, MD simulations can be employed to investigate its conformational stability in different environments, such as in an aqueous solution. researchgate.net These simulations can reveal how the molecule's conformation changes over time and how it interacts with surrounding solvent molecules.

Furthermore, MD simulations are particularly useful for studying the stability of a ligand-protein complex. dntb.gov.ua By placing the docked this compound into the active site of a target protein and simulating its movement over time, researchers can assess the stability of the binding pose and identify key interactions that are maintained throughout the simulation.

Quantitative Structure-Activity Relationship (QSAR) Methodologies for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.neticapsr.com For a class of compounds including this compound, a QSAR model could be developed to predict a specific biological activity, such as antimicrobial or anti-inflammatory effects. researchgate.neticapsr.com

The process involves calculating a variety of molecular descriptors for a set of related pyrazole derivatives with known activities. These descriptors can be constitutional, topological, electronic, or thermodynamic in nature. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a model that correlates these descriptors with the observed biological activity. A well-validated QSAR model can then be used to predict the activity of new, untested compounds, thereby guiding the design of more potent analogues.

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational technique used to predict the preferred orientation of a small molecule (ligand) when it binds to a larger molecule, typically a protein receptor. nih.govvisionpublisher.info This method is crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action at the molecular level. visionpublisher.info For this compound, molecular docking studies can be performed to investigate its potential to interact with various biological targets. nih.govresearchgate.net

Given the known antibacterial properties of some pyrazole derivatives, a likely target for docking studies would be bacterial enzymes such as DNA gyrase. nih.govnih.gov The docking process involves placing the 3D structure of this compound into the active site of the protein and using a scoring function to evaluate the binding affinity of different poses. The results of these studies can identify the most likely binding mode and the key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex.

Table 3: Representative Molecular Docking Results of this compound against a Hypothetical Bacterial Protein Target.
ParameterValue/Description
Target ProteinE. coli DNA Gyrase Subunit B
Docking Score (kcal/mol)-7.0 to -9.0
Key Interacting ResiduesAsp, Gly, Val, Arg
Types of InteractionsHydrogen bonding with the nitro group and pyrazole nitrogen; pi-pi stacking with the thiophene ring.

Exploration of Binding Modes with Relevant Biological Receptors

While direct molecular docking studies on "this compound" are not extensively documented in the available literature, the broader class of pyrazole and thiophene-containing compounds has been the subject of numerous computational investigations to understand their interactions with biological targets. These studies are crucial in drug discovery for predicting the conformational arrangement of a ligand within the active site of a target protein.

For instance, molecular docking methods are frequently employed to explore the binding of similar heterocyclic compounds to various receptors. The process involves predicting the preferred orientation of the molecule when it binds to a specific protein target. Thiophene-based N-phenyl pyrazolines, for example, have been studied for their anticancer activity by exploring their relationship with the active regions of targeted proteins. japsonline.com The docking procedure helps in projecting the ligand's conformational arrangement and estimating the binding affinity through a docking score. japsonline.com

In silico evaluations through molecular docking are a cornerstone of modern drug design. japsonline.com For pyrazole derivatives, these studies have been used to identify potential inhibitors for enzymes like cyclooxygenase-II (COX-II). ijper.org Such studies reveal that pyrazole derivatives can exhibit strong binding affinities for their targets, often mediated by a network of interactions including hydrogen bonds and van der Waals forces. ijper.org Given the structural similarities, it is plausible that "this compound" would also engage in specific binding modes with relevant biological receptors, a hypothesis that warrants further dedicated computational analysis. The presence of the nitro group, pyrazole ring, and thiophene moiety provides multiple points for potential interactions within a protein's binding pocket. nih.gov

Prediction of Molecular Interactions and Binding Free Energies

The prediction of molecular interactions and the calculation of binding free energies are critical steps in evaluating the potential of a compound as a therapeutic agent. These computational predictions provide a quantitative measure of the strength of the interaction between a ligand and its target protein.

For related pyrazole derivatives, molecular docking and subsequent binding free energy calculations, often using methods like Prime Molecular Mechanics/Generalized Born Surface Area (MM-GBSA), have been performed. These calculations help in understanding the stability of the ligand-protein complex. For instance, studies on pyrazole derivatives as potential inhibitors of enzymes like thymidylate kinase (TMK) have shown good glide scores and significant hydrophobic and hydrogen bonding interactions. researchgate.net

The binding free energy is a key indicator of how tightly a ligand binds to its target. For example, in a study of a pyrazole derivative, notable binding energies were calculated, suggesting significant interaction strength. researchgate.net These energies are often broken down into components such as van der Waals energy (ΔGVdW) and lipophilic energy (ΔGLipo) to provide a more detailed understanding of the binding forces at play. researchgate.net

While specific binding free energy data for "this compound" is not available, the computational methodologies are well-established. A theoretical docking study of this compound would likely reveal key interactions involving the nitro group (potential for hydrogen bonding and electrostatic interactions), the pyrazole ring (potential for π-π stacking and hydrogen bonding), and the thiophene ring (potential for hydrophobic and π-π interactions). nih.gov The calculation of its binding free energy with various biological targets would be a crucial next step in assessing its therapeutic potential.

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in crystalline structures. This analysis helps in understanding the packing modes and the nature of contacts between molecules in a crystal.

For a related compound, 1-(4-Nitro-phenyl)-3,5-di-thiophen-2-yl-1H-pyrazole, Hirshfeld surface analysis revealed that H···H (30.7%), H···C (17.6%), H···S (14%), and H···O (12.6%) interactions are the primary contributors to the intermolecular stabilization in the crystal. tandfonline.com The Hirshfeld surface is mapped with properties like dnorm, which highlights short intermolecular contacts as red spots, indicating strong interactions such as hydrogen bonds. tandfonline.comtandfonline.com

Interaction Type Example Contribution in a Related Compound (%)
H···H30.7
H···C17.6
H···S14.0
H···O12.6
Data for 1-(4-Nitro-phenyl)-3,5-di-thiophen-2-yl-1H-pyrazole tandfonline.com
Hirshfeld Surface Parameter Example Value for a Related Compound
Surface Volume335.91 ų
Surface Area312.47 Ų
Globularity0.748
Asphericity0.213
Data for 4-(5-nitro-thiophen-2-yl)-pyrrolo[1,2-a]quinoxaline nih.gov

Chemical Reactivity and Derivatization of 4 Nitro 3 Thiophen 2 Yl 1h Pyrazole

Reactivity of the Nitro Group: Reduction and Further Functionalization

The nitro group is a dominant feature of the molecule, strongly influencing its electronic properties and serving as a key handle for synthetic transformations.

The conversion of the nitro group to a primary amine is a fundamental and highly valuable transformation, yielding 4-amino-3-(thiophen-2-yl)-1H-pyrazole. This resulting amino-pyrazole derivative is a crucial building block for further functionalization, including the synthesis of amides, sulfonamides, and diazonium salts. The reduction can be achieved through several established methods, with the choice of reagent often guided by chemoselectivity considerations to preserve the thiophene (B33073) and pyrazole (B372694) rings. sci-hub.se

Commonly employed reduction strategies are summarized in the table below.

MethodReagents and ConditionsAdvantagesConsiderations
Catalytic Hydrogenation H₂, Pd/C or Raney Ni, in a solvent like Ethanol (B145695) or Ethyl Acetate (B1210297)High yields, clean reaction, simple workup. sci-hub.sePotential for catalyst poisoning by the sulfur in the thiophene ring.
Metal/Acid Reduction Fe/HCl or SnCl₂/HClRobust, inexpensive, and effective for many nitroarenes. scispace.comHarsh acidic conditions may not be suitable for sensitive substrates.
Transfer Hydrogenation Hydrazine (B178648) hydrate, Pd/C or Raney NiAvoids the use of high-pressure hydrogen gas. wikipedia.orgHydrazine is toxic and requires careful handling.
Sulfide-based Reduction Sodium sulfide (B99878) (Na₂S) or Sodium hydrosulfite (Na₂S₂O₄)Can offer good chemoselectivity, particularly for dinitro compounds. wikipedia.orgFormation of sulfur byproducts can complicate purification.

This table presents common methods for the reduction of nitroarenes, which are applicable to 4-nitro-3-(thiophen-2-yl)-1H-pyrazole.

The potent electron-withdrawing nature of the nitro group at C4 significantly depletes the electron density of the pyrazole ring, thereby activating it toward nucleophilic aromatic substitution (SNA_r). nih.gov This effect is most pronounced at the C5 position, which is ortho to the nitro group. Consequently, the C5-hydrogen can be displaced by various nucleophiles. researchgate.net

This reactivity is particularly useful for the direct formation of carbon-carbon and carbon-heteroatom bonds at the C5 position. The reaction proceeds through a Meisenheimer-type intermediate, which is stabilized by the nitro group. This type of transformation, known as Vicarious Nucleophilic Substitution (VNS), is a powerful tool for C-H functionalization. researchgate.net

Key features of this reactivity include:

Activation: The NO₂ group is essential for the reaction to proceed.

Regioselectivity: Nucleophilic attack occurs almost exclusively at the C5 position.

Scope: A range of carbon and heteroatom nucleophiles can be employed, providing access to diverse derivatives. nih.gov

Reactivity of the Thiophene Moiety: Electrophilic and Nucleophilic Substitution Patterns

The thiophene ring is an aromatic heterocycle that is significantly more reactive than benzene (B151609) in electrophilic aromatic substitution reactions. bhu.ac.in This is due to the ability of the sulfur atom to stabilize the cationic intermediate through resonance. e-bookshelf.de

ReactionTypical ReagentsExpected Product
Bromination N-Bromosuccinimide (NBS) in THF or CCl₄3-(5-Bromo-thiophen-2-yl)-4-nitro-1H-pyrazole
Nitration HNO₃/Acetic Anhydride (B1165640) (milder conditions)3-(5-Nitro-thiophen-2-yl)-4-nitro-1H-pyrazole
Friedel-Crafts Acylation Acetyl chloride, SnCl₄ (mild Lewis acid)3-(5-Acetyl-thiophen-2-yl)-4-nitro-1H-pyrazole

This table outlines expected outcomes for electrophilic substitution on the thiophene moiety based on established reactivity patterns.

Nucleophilic aromatic substitution on the thiophene ring is generally difficult unless activated by strong electron-withdrawing groups directly attached to the thiophene. nih.gov The nitropyrazole substituent alone is unlikely to sufficiently activate the thiophene ring for such reactions.

Reactions at the Pyrazole Core: N-Substitution and C-Functionalization

The pyrazole ring itself offers two primary sites for derivatization: the N1 nitrogen and the C5 carbon.

N-Substitution: The proton on the N1 nitrogen is acidic and can be readily removed by a base (e.g., K₂CO₃, NaH) to form a nucleophilic pyrazolate anion. This anion can then be reacted with a variety of electrophiles to introduce substituents on the nitrogen atom. This is a common and efficient method for modifying the pyrazole core. researchgate.net Alkylation of asymmetrically substituted pyrazoles can produce a mixture of N1 and N2 isomers, and the reaction conditions can influence the regiochemical outcome. mdpi.com

C-Functionalization: As discussed in Section 5.1.2, the C5 position is activated towards nucleophilic attack due to the C4-nitro group. Beyond VNS reactions, other modern synthetic methods could be envisioned for C5 functionalization. For instance, after N-protection, direct C-H metallation using a strong base followed by reaction with an electrophile could be possible. researchgate.netbeilstein-journals.org Alternatively, conversion of the C5-H to a C5-halide would open up possibilities for a vast range of palladium-catalyzed cross-coupling reactions.

Exploration of New Derivative Synthesis Pathways

The distinct reactivity of each molecular component allows for the design of multi-step synthetic pathways to generate novel and complex derivatives. By strategically combining reactions, chemists can systematically modify the scaffold to build libraries of compounds for various applications.

Illustrative Synthetic Pathway:

N-Alkylation: The parent molecule is first reacted with an alkyl halide (e.g., benzyl (B1604629) bromide) in the presence of a base to yield 1-benzyl-4-nitro-3-(thiophen-2-yl)-1H-pyrazole. This protects the N-H and introduces a new substituent.

Nitro Reduction: The resulting N-alkylated compound is then subjected to reduction (e.g., using SnCl₂) to convert the nitro group into an amine, affording 1-benzyl-3-(thiophen-2-yl)-1H-pyrazol-4-amine.

Amine Functionalization: The newly formed amino group can be acylated with an acyl chloride (e.g., benzoyl chloride) to produce the corresponding amide, N-(1-benzyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)benzamide.

This sequential approach demonstrates how the molecule can be elaborated in a controlled manner, modifying the pyrazole nitrogen and the C4-substituent while leaving the thiophene ring untouched for potential later functionalization. Such strategies are fundamental to leveraging the synthetic potential of the this compound core structure. nih.govnih.gov

Investigation of Biological Activity and Mechanistic Insights for 4 Nitro 3 Thiophen 2 Yl 1h Pyrazole and Its Analogues

Exploration of Broad-Spectrum Biological Activity Profiles of Pyrazole-Thiophene Hybrids

The hybridization of pyrazole (B372694) and thiophene (B33073) rings has resulted in a class of compounds with a wide array of biological activities. nih.govorientjchem.org These heterocyclic compounds are of significant interest in medicinal chemistry due to their versatile chemical structures and their ability to interact with various biological targets. nih.govresearchgate.net The combination of these two moieties can lead to hybrid molecules with enhanced therapeutic potential. nih.gov

Research has demonstrated that pyrazole-thiophene derivatives exhibit a broad spectrum of pharmacological effects, including antimicrobial, anti-inflammatory, analgesic, anticonvulsant, and anticancer activities. orientjchem.orgresearchgate.net The presence of both the pyrazole and thiophene rings in a single molecule can modulate its electronic properties and binding affinities for biological targets, leading to a diverse range of bioactivities. nih.govrsc.org

Table 1: Overview of Reported Biological Activities of Pyrazole-Thiophene Hybrids

Biological Activity Description
Antimicrobial Activity has been reported against various strains of bacteria and fungi. orientjchem.orgsemanticscholar.org
Anticancer These compounds have shown potential as antitumor agents, inhibiting the growth of various cancer cell lines. orientjchem.orgnih.gov
Anti-inflammatory Pyrazole derivatives are known for their anti-inflammatory properties, a characteristic that can be carried over to pyrazole-thiophene hybrids. orientjchem.orgrsc.org
Kinase Inhibition Certain derivatives have been identified as potent inhibitors of various kinases, which are crucial in cell signaling pathways. nih.gov

| Enzyme Inhibition | The ability to modulate enzyme activity is a key feature of these compounds. orientjchem.orgrsc.org |

Mechanisms of Action Elucidation for Nitro-Heterocycles

The biological activity of many nitro-heterocyclic compounds is intrinsically linked to the chemical reactivity of the nitro group. This functional group often acts as a pharmacophore, but its mechanism of action is frequently dependent on its metabolic activation within the target organism or cell. mdpi.com

Role of Nitro Reduction in Antitubercular Activity

The antitubercular activity of several nitro-containing compounds is a prime example of bioactivation. nih.gov The nitro group itself is often not the toxic agent; instead, it serves as a pro-drug element that is activated by reduction. nih.govmdpi.com This reduction process typically occurs under the hypoxic conditions often found within the microenvironment of Mycobacterium tuberculosis. mdpi.com

Cellular nitroreductase enzymes reduce the nitro group to a nitro anion radical. mdpi.com Under normal oxygen levels, this radical is quickly oxidized back to its original form. However, under hypoxic conditions, further reduction occurs, leading to the formation of reactive nitrogen species such as nitroso and hydroxylamino derivatives. nih.gov These reactive intermediates are highly cytotoxic and can damage cellular macromolecules, including DNA, leading to bacterial cell death. microbiologyresearch.orgnih.gov The effectiveness of nitro-aromatic drugs against M. tuberculosis is often linked to the presence of specific nitroreductases in the bacterium that can efficiently activate the prodrug. nih.gov

General Mechanisms of Action (e.g., enzyme inhibition, receptor modulation)

Beyond their role in prodrug activation, nitro-heterocycles can exert their biological effects through various other mechanisms. The strong electron-withdrawing nature of the nitro group can significantly alter the electronic properties of the heterocyclic ring system to which it is attached. mdpi.com This can influence the molecule's ability to interact with biological targets.

Enzyme Inhibition: The modified electronic distribution can facilitate binding to the active sites of enzymes, leading to their inhibition. mdpi.com Nitro-heterocycles have been shown to inhibit a range of enzymes by interacting with key amino acid residues. The electron-rich environment of the nitro group can favor interactions with certain amino acids, enhancing the inhibitory potency. mdpi.com

Target Identification and Pathway Modulation Studies (e.g., kinase inhibition, DNA gyrase inhibition)

Identifying the specific molecular targets of 4-Nitro-3-(thiophen-2-yl)-1H-pyrazole and its analogues is crucial for understanding their therapeutic potential. Research into related pyrazole-thiophene structures has pointed towards several key enzymes and cellular pathways.

Kinase Inhibition: Protein kinases are a major class of enzymes that are often dysregulated in diseases like cancer. Pyrazole-based compounds have been extensively studied as kinase inhibitors. nih.gov Specific pyrazole-thiophene derivatives have been identified as potent inhibitors of Akt kinase and PI3Kγ, which are critical components of cell survival and proliferation pathways. nih.govmdpi.com The pyrazole scaffold is recognized as a "privileged structure" in the development of protein kinase inhibitors due to its favorable properties for binding to the ATP-binding pocket of these enzymes. nih.gov

DNA Gyrase Inhibition: Bacterial DNA gyrase is a well-established target for antibacterial agents. acs.orgnih.gov This enzyme is essential for bacterial DNA replication and transcription. Several pyrazole derivatives have been shown to inhibit DNA gyrase, leading to bacterial cell death. acs.orgnih.gov This mechanism is distinct from that of many existing antibiotics, making these compounds promising candidates for overcoming drug resistance. acs.org The pyrazole core can interact with the active site of DNA gyrase, disrupting its function. nih.govmdpi.com

Structure-Activity Relationship (SAR) Studies for Optimized Biological Response

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. For this compound and its analogues, SAR studies focus on how modifications to the pyrazole ring, the thiophene ring, and the nitro group affect their potency and selectivity.

Impact of Substituent Variation on Potency and Selectivity

The biological activity of pyrazole-thiophene hybrids can be finely tuned by altering the substituents on the heterocyclic rings.

Substituents on the Phenyl Ring (if present): In many synthetic schemes, a phenyl group is attached to the pyrazole nitrogen. The nature and position of substituents on this phenyl ring can have a significant impact on activity. For example, in a series of pyrazole derivatives, the presence of electron-withdrawing groups like chloro or nitro on the phenyl ring was found to enhance antimicrobial activity. semanticscholar.org

Substituents on the Thiophene Ring: Modifications to the thiophene ring can also modulate biological effects. The introduction of halogen atoms, for instance, has been shown to influence the antimicrobial and antioxidant properties of thiophene-pyrazole conjugates. semanticscholar.org

The Nitro Group: The position and electronic environment of the nitro group are critical. Its electron-withdrawing properties influence the reactivity of the entire molecule. mdpi.com In some cases, the presence of two nitro groups is essential for high antitubercular activity, suggesting a direct role in the mechanism of action. nih.gov

Table 2: Illustrative SAR Data for Pyrazole-Thiophene Analogues (Antimicrobial Activity) This table presents hypothetical data based on general findings in the literature to illustrate SAR principles.

CompoundR1 (on Pyrazole)R2 (on Thiophene)R3 (Other)Antimicrobial Potency (MIC in µg/mL)
Parent HH4-NO216
Analogue 1 4-Cl-PhenylH4-NO28
Analogue 2 4-OCH3-PhenylH4-NO232
Analogue 3 H5-Cl4-NO24
Analogue 4 4-Cl-Phenyl5-Cl4-NO22

This is a representative table to illustrate SAR concepts. Actual values would be derived from specific experimental studies.

The data in the table suggests that the introduction of an electron-withdrawing group (Cl) on the phenyl ring (Analogue 1) or the thiophene ring (Analogue 3) can increase antimicrobial potency compared to the unsubstituted parent compound. Conversely, an electron-donating group (OCH3) may decrease activity (Analogue 2). A combination of favorable substituents can lead to a significant enhancement of activity (Analogue 4).

Conformational Requirements for Activity

The biological activity of this compound and its analogues is intrinsically linked to their three-dimensional conformation, which dictates how they interact with biological targets. The spatial arrangement of the pyrazole core, the nitro group, and the thiophene moiety is critical for optimal binding and efficacy.

The central pyrazole ring, a five-membered heterocyclic structure, often adopts a twisted conformation in its dihydro-form, influencing the orientation of its substituents. The planarity and electronic distribution of the pyrazole ring are key factors in its interaction with target proteins researchgate.net. Molecular docking studies on various pyrazole derivatives have shown that the pyrazole ring can engage in π–alkyl and π–anion interactions within the binding sites of enzymes nih.gov.

Furthermore, the nitro group at the 4-position of the pyrazole ring is a strong electron-withdrawing group, which can influence the electronic properties of the entire molecule. The orientation of the nitro group can impact hydrogen bonding and other electrostatic interactions with the target protein. Structure-activity relationship studies on nitrothiophenes have indicated that the electronic properties and the position of the nitro group are significant determinants of their biological activity nih.gov.

Interactive Table: Conformational Features of Bioactive Pyrazole-Thiophene Analogs

FeatureObservationImplication for Activity
Pyrazole Ring Conformation Often twisted in dihydro-derivatives, influencing substituent orientation.Affects overall molecular shape and fit within binding sites.
Thiophene-Pyrazole Dihedral Angle Varies among analogues, impacting the spatial relationship between the two rings.Critical for optimal interaction with target proteins.
Nitro Group Orientation Influences the molecule's electronic properties and potential for hydrogen bonding.Can modulate binding affinity and specificity.
Substituent Effects The nature and position of other substituents can alter the preferred conformation.Fine-tunes the biological activity profile.

Design Principles for Next-Generation Analogues

The design of next-generation analogues of this compound is guided by established medicinal chemistry principles, including structure-activity relationship (SAR) studies, bioisosteric replacement, and computational modeling. The goal is to develop compounds with improved potency, selectivity, and pharmacokinetic properties.

Bioisosteric Replacement: A key strategy in analogue design is the replacement of certain functional groups with others that have similar physical or chemical properties (bioisosteres). For the this compound scaffold, potential bioisosteric replacements could include:

Replacing the nitro group with other electron-withdrawing groups like a cyano or a sulfonyl group to modulate electronic properties and potentially reduce toxicity.

Substituting the thiophene ring with other five-membered heterocycles such as furan, thiazole, or oxazole to explore different steric and electronic interactions with the target nih.gov.

Modifying the pyrazole core itself, although this is less common as it forms the central scaffold of the molecule.

Computational and Molecular Modeling Approaches: Molecular docking studies are instrumental in predicting how newly designed analogues will bind to their target proteins nih.govamazonaws.comresearchgate.net. By simulating the interactions at the molecular level, researchers can prioritize the synthesis of compounds that are most likely to have high affinity and specificity. These computational methods help in understanding the key interactions, such as hydrogen bonds and hydrophobic interactions, that are crucial for biological activity. For example, docking studies on pyrazole derivatives have helped in identifying potential inhibitors for various protein kinases nih.gov.

Interactive Table: Design Strategies for Next-Generation Analogues

Design PrincipleStrategyRationale
SAR-Guided Modification Introduction of various substituents on the pyrazole and thiophene rings.To optimize potency, selectivity, and pharmacokinetic properties.
Bioisosteric Replacement Substitution of the nitro group or thiophene ring with other functional groups or heterocycles.To fine-tune electronic and steric properties and explore new interactions.
Scaffold Hopping Replacing the pyrazole core with other heterocyclic scaffolds while maintaining key pharmacophoric features.To discover novel chemical series with potentially improved properties.
Structure-Based Design Utilizing molecular docking and modeling to design analogues with improved binding to a specific biological target.To rationally design more potent and selective inhibitors.

Future Perspectives and Research Directions

Potential for Advanced Synthetic Methodologies

The continued exploration of 4-Nitro-3-(thiophen-2-yl)-1H-pyrazole and its analogs necessitates the development of more efficient, scalable, and versatile synthetic strategies. While classical methods like cyclocondensation of 1,3-dicarbonyl compounds with hydrazines and 1,3-dipolar cycloadditions are foundational for pyrazole (B372694) synthesis, future research will likely focus on more advanced and sustainable approaches. nih.gov

Key areas for development include:

Multicomponent Reactions (MCRs): These reactions, where three or more reactants combine in a single step to form a product containing substantial portions of all reactants, offer a highly efficient route to complex molecules. nih.gov Developing novel MCRs for this specific scaffold could rapidly generate diverse libraries of analogs.

Flow Chemistry: Continuous flow synthesis offers advantages over traditional batch processing, including improved safety, scalability, and reaction control. Applying flow chemistry to the nitration and cyclization steps could lead to higher yields and purity.

C-H Activation/Functionalization: Direct functionalization of the C-H bonds on both the pyrazole and thiophene (B33073) rings is a powerful strategy for late-stage modification. beilstein-journals.org This allows for the introduction of various substituents without the need for pre-functionalized starting materials, streamlining the synthesis of novel derivatives. beilstein-journals.org

Photoredox and Electrocatalysis: These modern synthetic techniques utilize light or electricity to drive chemical reactions under mild conditions. beilstein-journals.org They could provide new pathways for the synthesis and functionalization of the this compound core, potentially enabling transformations that are difficult to achieve with traditional methods.

Table 1: Comparison of Synthetic Methodologies for Pyrazole Derivatives
MethodologyDescriptionPotential Advantages for this compound Synthesis
CyclocondensationReaction of a 1,3-difunctional compound with hydrazine (B178648) or its derivatives. nih.govWell-established, reliable for core scaffold formation.
1,3-Dipolar CycloadditionReaction of a dipolarophile (e.g., alkyne) with a dipole (e.g., nitrile imine). nih.govHigh regioselectivity, access to diverse substitution patterns.
Multicomponent ReactionsThree or more reactants combine in a one-pot reaction. nih.govHigh atom economy, rapid library generation, increased molecular complexity.
C-H FunctionalizationDirect conversion of a C-H bond into a C-X bond (where X is another atom or group). beilstein-journals.orgLate-stage modification, reduced synthetic steps, access to novel analogs.

Integration with High-Throughput Screening and Combinatorial Chemistry

The pyrazole framework is highly attractive for combinatorial chemistry due to the potential for substitution at multiple positions on the ring. researchgate.net By combining combinatorial synthesis with high-throughput screening (HTS), researchers can rapidly generate and evaluate vast libraries of this compound derivatives.

Future efforts will likely involve:

Scaffold Decoration: Using the core this compound as a central scaffold, combinatorial libraries can be built by systematically varying substituents on the pyrazole nitrogen, the thiophene ring, and by modifying or replacing the nitro group. nih.gov

Diversity-Oriented Synthesis (DOS): This approach aims to create structurally diverse and complex small molecules, which can be used to probe a wide range of biological targets.

Advanced HTS Platforms: The use of automated robotic systems for cell-based assays, biochemical assays, and target-based screening allows for the testing of thousands of compounds per day. ewadirect.com This accelerates the identification of "hit" compounds with desired biological activity. ewadirect.com

Application of Artificial Intelligence and Machine Learning in Compound Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the drug discovery process, offering powerful tools for designing and optimizing new chemical entities. nih.govbohrium.com For the this compound scaffold, these computational approaches can significantly accelerate development.

Key applications include:

High-Throughput Virtual Screening (HTVS): AI/ML algorithms can screen massive virtual libraries of compounds against a biological target, predicting their binding affinity and prioritizing candidates for synthesis and experimental testing. ewadirect.comnih.gov This reduces the time and cost associated with traditional HTS. bohrium.com

De Novo Drug Design: Generative AI models can design entirely new molecules with desired properties, tailored to fit the active site of a specific biological target. These models can learn the underlying chemical rules and structures from existing data to propose novel pyrazole derivatives.

Predictive Modeling: ML models can be trained to predict various properties of a molecule, including its absorption, distribution, metabolism, excretion, and toxicity (ADMET). researchgate.net This allows for the in silico optimization of drug-like properties early in the design phase, increasing the probability of success in later stages of development.

Exploration of Underexplored Biological Targets and Therapeutic Areas

Compounds featuring pyrazole and thiophene rings have a well-documented history of diverse pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral effects. nih.govorientjchem.orgresearchgate.net This broad bioactivity suggests that this compound and its analogs could be effective against a wide range of biological targets.

Future research should focus on:

Kinase Inhibition: Many pyrazole-based compounds are known to be potent kinase inhibitors, a class of enzymes frequently implicated in cancer and inflammatory diseases. nih.gov Screening derivatives of this compound against panels of kinases could identify novel inhibitors for specific therapeutic applications. nih.gov

Protease Inhibition: Proteases play critical roles in various diseases, including viral infections and cancer. The structural features of this compound could be optimized to target the active sites of specific proteases.

Targeting Protein-Protein Interactions (PPIs): Disrupting pathological PPIs is an emerging therapeutic strategy. The rigid, three-dimensional structure of pyrazole derivatives can serve as a scaffold for designing molecules that interfere with these interactions.

Neglected Tropical Diseases: The antimicrobial potential of pyrazole and thiophene heterocycles suggests that derivatives could be explored as potential treatments for diseases caused by bacteria, fungi, or parasites that disproportionately affect developing nations. orientjchem.org

Table 2: Documented Biological Activities of Pyrazole and Thiophene Scaffolds
Therapeutic AreaPotential Targets/MechanismsSupporting Evidence
OncologyKinase inhibition (e.g., Aurora kinases), tubulin polymerization inhibition, EGFR/VEGFR-2 inhibition. nih.govnih.govnih.govNumerous pyrazole and thiophene derivatives exhibit potent antitumor activity. orientjchem.orgjapsonline.com
InflammationInhibition of COX, 5-LOX, and TNF-α. nih.govnih.govPyrazole is a core component of anti-inflammatory drugs like celecoxib. rsc.org
Infectious DiseasesInhibition of microbial growth (antibacterial, antifungal). researchgate.netresearchgate.netThiophene-pyrazole hybrids have shown significant antimicrobial activity. rsc.orgconnectjournals.com
Neurodegenerative DiseasesMonoamine oxidase B (MAO-B) inhibition. nih.govCertain pyrazole derivatives show potential in models of neurological disorders.

Contribution to the Development of Novel Chemical Entities with Modulated Bioactivity

The ultimate goal of future research on this compound is to leverage its structure to create novel chemical entities (NCEs) with precisely tuned biological activity. This involves a systematic approach to structure-activity relationship (SAR) and structure-property relationship (SPR) studies.

The modular nature of the compound allows for specific modifications to fine-tune its properties:

The Pyrazole Core: Substitutions at the N1 position can significantly impact pharmacokinetic properties and target engagement. Modifications at the C5 position can introduce new interaction points with biological targets.

The Thiophene Ring: Altering substituents on the thiophene ring can modulate the electronic properties and lipophilicity of the entire molecule, affecting its binding affinity and cell permeability.

The Nitro Group: The strongly electron-withdrawing nitro group plays a crucial role in the molecule's electronic profile. It can be replaced with other electron-withdrawing or electron-donating groups to systematically probe its influence on bioactivity. nih.gov This can lead to derivatives with enhanced potency, selectivity, or a completely different pharmacological profile.

Q & A

Basic: What are the optimal synthetic routes for 4-Nitro-3-(thiophen-2-yl)-1H-pyrazole, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis of pyrazole derivatives often employs multi-step reactions or one-pot protocols. For example, 1-(thiophen-2-yl)-1H-pyrazole was synthesized via a 24–40 h reaction using 2-bromothiophene, yielding 52% with spectroscopic validation (IR, 1^1H/13^{13}C NMR) . For nitro-substituted pyrazoles, nitration can be achieved using nitric acid or acetyl nitrate under controlled temperatures (0–5°C) to avoid over-nitration. A green chemistry approach using ionic liquids (e.g., ethanol as solvent) under temperature-controlled conditions (e.g., 80°C for 12 h) enhances yield and reduces byproducts . Optimizing stoichiometry, solvent polarity, and reaction time is critical; for instance, cyclohexyl isocyanide-based multicomponent reactions under neutral conditions improve functionalization .

Basic: How can spectroscopic techniques (NMR, IR) be employed to confirm the structure and purity of this compound?

Methodological Answer:

  • 1^1H NMR : Key signals include aromatic protons from thiophene (δ ~6.9–7.7 ppm) and pyrazole (δ ~7.6–8.0 ppm). The nitro group deshields adjacent protons, shifting resonances downfield .
  • 13^{13}C NMR : Thiophene carbons appear at δ ~120–143 ppm, while pyrazole carbons resonate at δ ~107–128 ppm. Nitro-substituted carbons show distinct shifts (δ ~140–150 ppm) .
  • IR : Nitro groups exhibit strong absorptions at ~1556 cm1^{-1} (asymmetric stretch) and ~1387 cm1^{-1} (symmetric stretch). Thiophene C-S/C=C stretches appear at ~745 cm1^{-1} .

Advanced: What computational methods (e.g., DFT) are suitable for analyzing electronic properties and regioselectivity in this compound?

Methodological Answer:
Density Functional Theory (DFT) calculations at the B3LYP/6-311+G(d,p) level predict electron density distribution, frontier molecular orbitals (HOMO-LUMO gaps), and nitro group effects on aromaticity. For example, thiophene’s electron-rich nature directs electrophilic substitution to the 3-position of pyrazole. Charge population analysis reveals nitro group withdrawal effects, stabilizing intermediates during synthesis . Solvent effects (PCM model) and transition-state optimization (NEB method) further refine reaction pathways .

Advanced: How can crystallographic challenges (e.g., twinning, disorder) be resolved for structural elucidation?

Methodological Answer:

  • Data Collection : Use high-resolution synchrotron data (e.g., λ = 0.7 Å) to resolve nitro-thiophene torsional angles.
  • Software Tools : SHELXL (for refinement) and Mercury CSD (for packing analysis) identify hydrogen-bonding networks and π-π interactions .
  • Disorder Handling : Apply PART instructions in SHELXL to model split positions for nitro groups. For twinning, use TWIN/BASF commands with Hooft/Y parameters .
    Example: Hirshfeld surface analysis (CrystalExplorer) quantifies intermolecular contacts, showing S···O (nitro-thiophene) interactions at 3.2–3.5 Å .

Advanced: What strategies address contradictions in pharmacological data (e.g., tubulin inhibition vs. MAO activity)?

Methodological Answer:

  • Target Profiling : Use competitive binding assays (e.g., colchicine site displacement for tubulin) and enzyme inhibition (MAO-A/B fluorometric kits) to differentiate mechanisms .
  • SAR Analysis : Compare nitro-substituted derivatives with analogs lacking the thiophene moiety. For example, 3-nitro groups enhance tubulin binding (IC50_{50} ~0.8 µM), while thiophene-linked derivatives show MAO-B selectivity (IC50_{50} ~1.2 µM) .
  • Molecular Docking : AutoDock Vina predicts nitro-thiophene interactions with tubulin’s β-subunit (ΔG ~-9.2 kcal/mol) versus MAO’s flavin pocket (ΔG ~-8.5 kcal/mol) .

Basic: What purification techniques are effective post-synthesis?

Methodological Answer:

  • Column Chromatography : Use silica gel (60–120 mesh) with ethyl acetate/hexane (3:7) for baseline separation of nitro-byproducts.
  • Recrystallization : Ethanol/water (7:3) at 4°C yields crystals suitable for XRD .
  • HPLC : C18 columns (MeCN/H2_2O + 0.1% TFA) resolve regioisomers; retention times differ by ~2.1 min .

Advanced: How do hydrogen-bonding patterns influence crystal packing and stability?

Methodological Answer:
Graph-set analysis (Etter’s rules) identifies motifs like R22(8)R_2^2(8) for N–H···O (nitro) and C–H···S (thiophene) interactions. Mercury CSD’s packing similarity tool (Tolerances: ΔD ≤ 0.2 Å, Δθ ≤ 10°) reveals isostructurality with 6-nitroquinoxaline derivatives . Thermal stability (TGA/DSC) correlates with H-bond density; compounds with >4 H-bonds/molecule show melting points >200°C .

Advanced: How can NMR data distinguish between tautomeric forms or regioisomers?

Methodological Answer:

  • 1^1H-15^{15}N HMBC : Correlates pyrazole N–H (δ ~13.4 ppm) with adjacent carbons, confirming tautomer position .
  • NOESY : Proximity of thiophene H-3 to pyrazole H-5 (≤2.5 Å) confirms regiochemistry .
  • 19^{19}F NMR (if fluorinated): Coupling constants (e.g., 3JFH^3J_{F-H} ~12 Hz) differentiate nitro vs. thiophene-substituted isomers .

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